molecular formula C18H22N2O5S2 B2455942 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1211605-17-2

8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2455942
CAS No.: 1211605-17-2
M. Wt: 410.5
InChI Key: CBDFVKCJLDYZIA-UHFFFAOYSA-N
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Description

8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound with a unique structure that combines furan, thiophene, and spirocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the furan and thiophene rings, followed by the construction of the spirocyclic system

Industrial Production Methods

Industrial production methods for this compound are still under development. the process generally involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions.

    Substitution: The methanone group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways.

Industry

In industry, this compound is explored for its potential use in the development of new materials with unique properties. Its spirocyclic structure imparts stability and rigidity, making it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of 8-(2,5-dimethylfuran-3-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an inhibitor of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts stability and rigidity. This makes it distinct from other compounds with similar functional groups but different structural frameworks.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-12-15(14(2)25-13)17(21)19-7-5-18(6-8-19)20(9-10-24-18)27(22,23)16-4-3-11-26-16/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDFVKCJLDYZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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